molecular formula C14H20N2O2 B1300260 Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 314268-40-1

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No. B1300260
Key on ui cas rn: 314268-40-1
M. Wt: 248.32 g/mol
InChI Key: MEYCYFIWDAQKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456283B2

Procedure details

A solution of AlCl3 (1000 mg, 7.5 mmol) in toluene (3 ml) and acetonitrile (3.0 ml) at 0° C. under an atmosphere of argon is treated dropwise with a solution of 3-amino-4-methyl-aniline (470 mg, 6.0 mmol) in toluene (6 ml). The resulting brown solution is heated at 40° C. A solution of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (745 mg, 3.0 mmol) in toluene (2 ml) is then added dropwise over a period of 30 min. The resulting mixture is stirred at 40° C. for 8 hrs and then cooled at 0° C. An aqueous saturated potassium-sodium tartrate (30 ml) and aqueous saturated NaHCO3 (40 ml) and t-butyl methyl ether (60 ml) are added sequentially. The organic phase is separated and washed with aqueous saturated NaCl. The aqueous phases are back-extracted with t-butyl methyl ether. The organic phases are combined, dried over MgSO4 and concentrated in vacuo. Purification by flash-chromatography (SiO2, CH2Cl2/MeOH 90:10+1% aq. NH3) gives 825 mg of the title compound (75%) as yellowish crystals.
Name
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[NH2:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[CH3:13])[NH2:9].C[O:15][C:16](=O)[C:17]1[CH:22]=[CH:21][C:20]([CH2:23][N:24]2[CH2:29][CH2:28][N:27]([CH3:30])[CH2:26][CH2:25]2)=[CH:19][CH:18]=1.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.C(#N)C.COC(C)(C)C>[NH2:5][C:6]1[CH:7]=[C:8]([NH:9][C:16](=[O:15])[C:17]2[CH:18]=[CH:19][C:20]([CH2:23][N:24]3[CH2:25][CH2:26][N:27]([CH3:30])[CH2:28][CH2:29]3)=[CH:21][CH:22]=2)[CH:10]=[CH:11][C:12]=1[CH3:13] |f:0.1.2.3,6.7.8,9.10|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
470 mg
Type
reactant
Smiles
NC=1C=C(N)C=CC1C
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
745 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 40° C. for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with aqueous saturated NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases are back-extracted with t-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash-chromatography (SiO2, CH2Cl2/MeOH 90:10+1% aq. NH3)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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